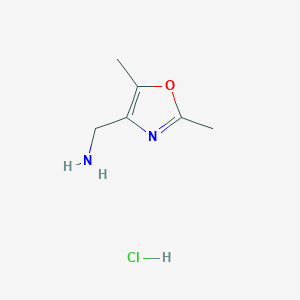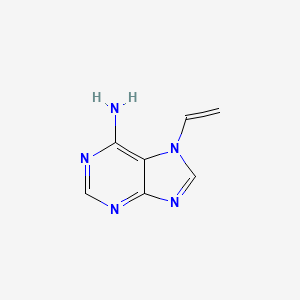
6-Chloro-4-fluoronicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-fluoronicotinonitrile is an organic compound with the molecular formula C6H2ClFN2 It is a derivative of nicotinonitrile, where the hydrogen atoms at positions 6 and 4 of the pyridine ring are substituted by chlorine and fluorine atoms, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-fluoronicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method is the direct chlorination and fluorination of nicotinonitrile. The reaction conditions often require the use of halogenating agents such as chlorine gas and fluorine gas or their respective compounds under controlled temperatures and pressures.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes to ensure high yield and purity. The process begins with the preparation of nicotinonitrile, followed by selective halogenation. The reaction is carried out in large reactors with precise control over temperature, pressure, and the concentration of reactants to optimize the production efficiency.
化学反応の分析
Types of Reactions
6-Chloro-4-fluoronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
6-Chloro-4-fluoronicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 6-Chloro-4-fluoronicotinonitrile involves its interaction with specific molecular targets. The chlorine and fluorine atoms enhance the compound’s reactivity, allowing it to form stable complexes with biological molecules. These interactions can inhibit or activate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 6-Chloro-5-fluoronicotinonitrile
- 4-Chloro-6-fluoronicotinonitrile
- 6-Bromo-4-fluoronicotinonitrile
Uniqueness
6-Chloro-4-fluoronicotinonitrile is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
特性
分子式 |
C6H2ClFN2 |
|---|---|
分子量 |
156.54 g/mol |
IUPAC名 |
6-chloro-4-fluoropyridine-3-carbonitrile |
InChI |
InChI=1S/C6H2ClFN2/c7-6-1-5(8)4(2-9)3-10-6/h1,3H |
InChIキー |
DNCDQUHVKYJFOU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1Cl)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





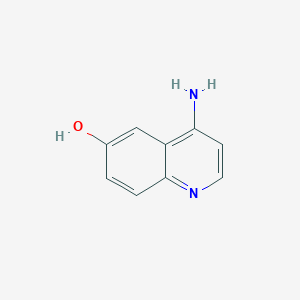
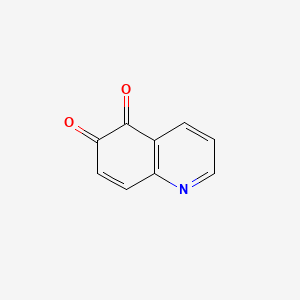
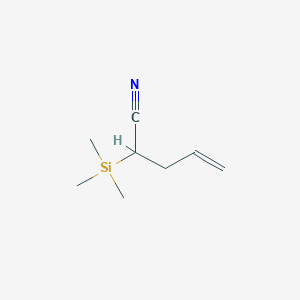


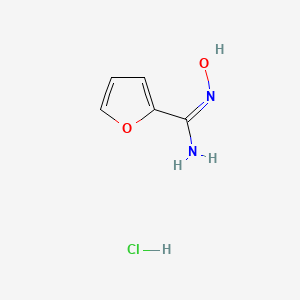
![5,7-Diazaspiro[2.5]octane-4,6,8-trione](/img/structure/B11920311.png)
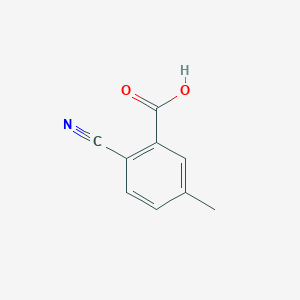
![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11920339.png)
